

Comparative Analysis of 2-((4-Aminopentyl)(ethyl)amino)ethanol Analogs in Research

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Compound of Interest

Compound Name: 2-((4-Aminopentyl)(ethyl)amino)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **2-((4-Aminopentyl)(ethyl)amino)ethanol** and its analogs, focusing on their performance in a research context, primarily as side chains for 4-aminoquinoline-based antimalarial agents. The data presented is extrapolated from structure-activity relationship (SAR) studies on compounds where these moieties are integral to biological activity.

Introduction

2-((4-Aminopentyl)(ethyl)amino)ethanol is a key structural component, most notably recognized as the side chain of the antimalarial and antirheumatic drug, hydroxychloroquine. The characteristics of this amino alcohol side chain are crucial for the drug's pharmacokinetic and pharmacodynamic properties, including its accumulation in the acidic food vacuole of the malaria parasite and its interaction with heme.[1] Modifications to this side chain have been a significant focus of medicinal chemistry research to overcome drug resistance and enhance therapeutic efficacy. This guide summarizes the findings from various studies that have synthesized and evaluated analogs of this critical pharmacophore.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various 4-aminoquinoline analogs. The activity of these compounds is largely influenced by the structure

of the amino alcohol side chain, which is an analog of **2-((4-Aminopentyl)(ethyl)amino)ethanol**. The data is presented to highlight the impact of specific structural modifications on the core moiety.

Table 1: Analogs with Modified Chain Length and Substitution

Compound ID	Side Chain Structure	P. falciparum Strain	IC50 (nM)	Reference
Chloroquine	N,N-diethyl-1,4-pentanediamine	3D7 (sensitive)	9.8	[2]
Chloroquine	N,N-diethyl-1,4-pentanediamine	K1 (resistant)	255	[3]
Hydroxychloroquine	2-((4-aminopentyl)(ethyl)amino)ethanol	3D7 (sensitive)	-	
Hydroxychloroquine	2-((4-aminopentyl)(ethyl)amino)ethanol	K1 (resistant)	-	
Analog 1	N-(7-chloroquinolin-4-yl)-N'-methyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine	3D7 (sensitive)	12.5	[4]
Analog 1	N-(7-chloroquinolin-4-yl)-N'-methyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine	K1 (resistant)	48.3	[4]
Analog 2	N-(7-chloroquinolin-4-yl)-N'-(cyclopropylmethyl)-N'-methylpropane-1,3-diamine	3D7 (sensitive)	10.2	[4]

Analog 2	N-(7-chloroquinolin-4-yl)-N'-(cyclopropylmethyl)-N'-methylpropane-1,3-diamine	K1 (resistant)	40.1	[4]
Analog 3	N-(7-chloroquinolin-4-yl)-N'-ethyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine	3D7 (sensitive)	15.1	[4]
Analog 3	N-(7-chloroquinolin-4-yl)-N'-ethyl-N'-(prop-2-yn-1-yl)propane-1,3-diamine	K1 (resistant)	55.6	[4]

Table 2: Analogs with Cyclic Moieties on the Side Chain

Compound ID	Side Chain Structure	P. falciparum Strain	IC50 (nM)	Reference
Analog 4	7-chloro-4-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propylamino)quinoline	3D7 (sensitive)	20.3	[4]
Analog 4	7-chloro-4-(3-(4-(prop-2-yn-1-yl)piperazin-1-yl)propylamino)quinoline	K1 (resistant)	75.8	[4]
Analog 5	4-(3-(4-(cyclopropylmethyl)piperazin-1-yl)propylamino)-7-chloroquinoline	3D7 (sensitive)	18.9	[4]
Analog 5	4-(3-(4-(cyclopropylmethyl)piperazin-1-yl)propylamino)-7-chloroquinoline	K1 (resistant)	69.2	[4]
Analog 6	7-chloro-4-((1-(prop-2-yn-1-yl)piperidin-4-yl)methylamino)quinoline	3D7 (sensitive)	25.4	[4]
Analog 6	7-chloro-4-((1-(prop-2-yn-1-yl)piperidin-4-yl)methylamino)quinoline	K1 (resistant)	90.1	[4]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the referenced literature.

General Synthesis of 4-Aminoquinoline Analogs with Modified Side Chains

A common synthetic route involves the condensation of 4,7-dichloroquinoline with the desired amino alcohol side chain analog.^[5]

Step 1: Synthesis of the Amino Alcohol Side Chain Analog The synthesis of the side chain can vary depending on the desired modifications. For example, N-alkylation of a primary amine with a suitable alkyl halide followed by reaction with an epoxide can introduce the hydroxyethyl group.

Step 2: Condensation Reaction 4,7-dichloroquinoline is reacted with an excess of the desired amino alcohol side chain analog in a high-boiling solvent such as phenol or under neat conditions at elevated temperatures (e.g., 120-160 °C).

Step 3: Purification The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or salt formation to yield the final compound.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the synthesized compounds against *P. falciparum* is commonly assessed using a SYBR Green I-based fluorescence assay.

1. **Parasite Culture:** *P. falciparum* strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

2. **Drug Susceptibility Assay:**

- Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

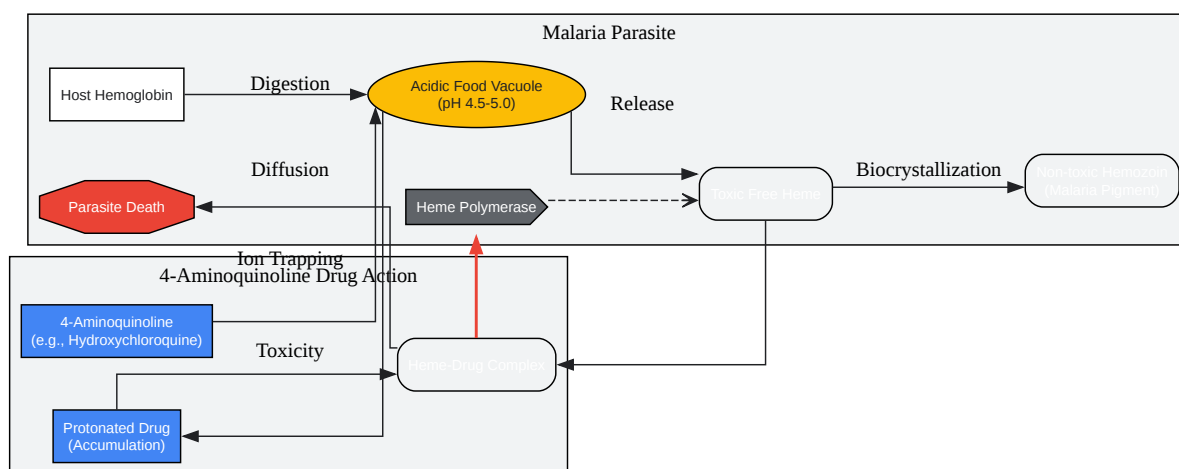
- After incubation, the plates are frozen to lyse the red blood cells.
- A lysis buffer containing SYBR Green I is added to each well.
- The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

3. Data Analysis:

- The IC₅₀ values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

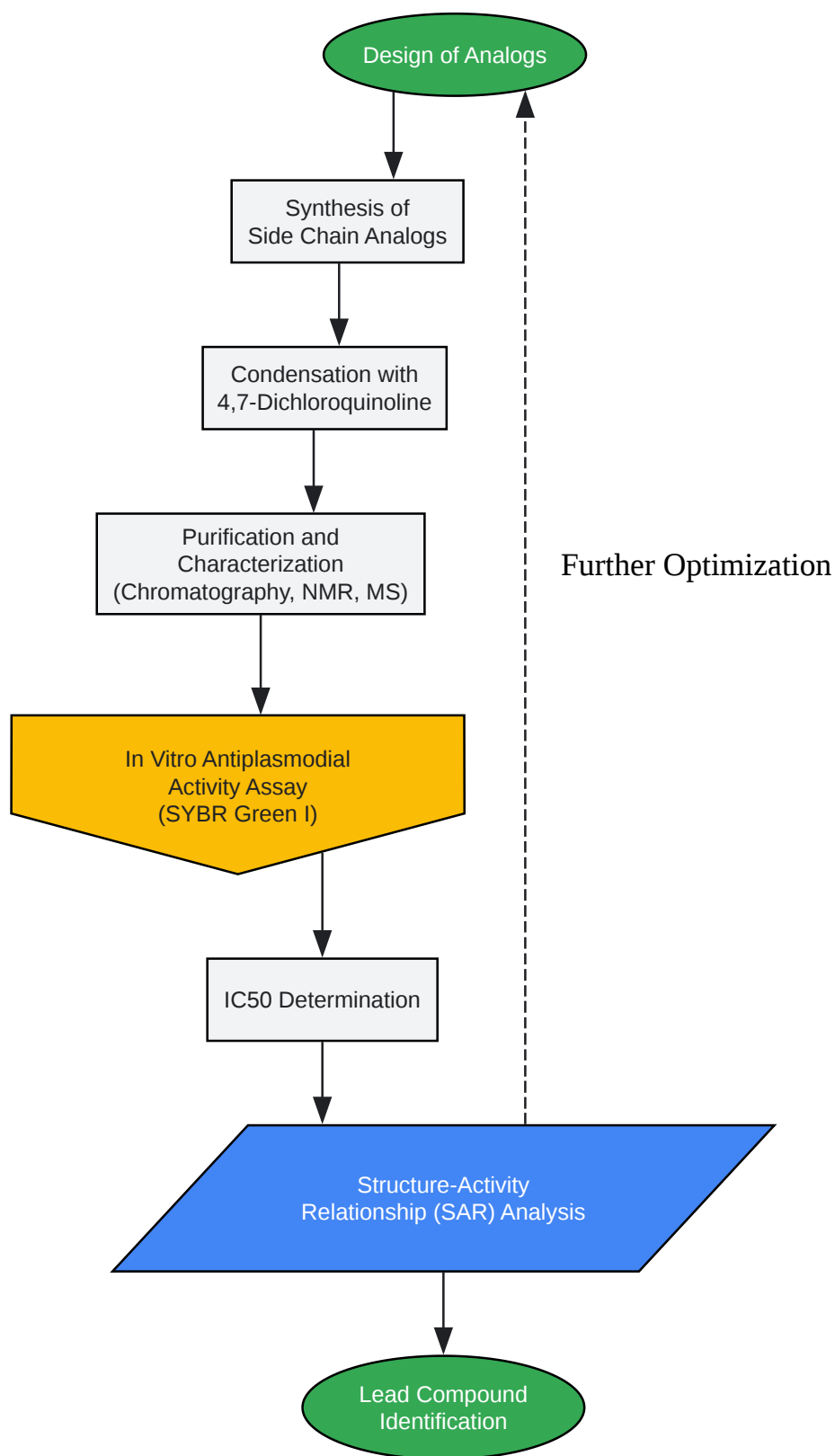
Signaling Pathway: Mechanism of Action of 4-Aminoquinoline Antimalarials



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Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Workflow: Synthesis and Evaluation of Analogues



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Caption: General experimental workflow for analog synthesis and evaluation.

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